molecular formula C18H20O2 B12535014 2-(5,5-Diphenyloxolan-2-yl)ethan-1-ol CAS No. 653569-73-4

2-(5,5-Diphenyloxolan-2-yl)ethan-1-ol

Cat. No.: B12535014
CAS No.: 653569-73-4
M. Wt: 268.3 g/mol
InChI Key: TZEBZOYTDFSUEM-UHFFFAOYSA-N
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Description

2-(5,5-Diphenyloxolan-2-yl)ethan-1-ol is a high-purity chemical compound intended for research applications. As a specialist supplier, we provide this material exclusively for laboratory investigation by qualified researchers. The compound features an oxolane (tetrahydrofuran) ring substituted at the 5-position with two phenyl groups, with an ethanol chain extending from the 2-position. This specific structure suggests potential as a synthetic intermediate or building block in organic chemistry, particularly in the development of pharmaceuticals or materials science. Researchers value this compound for its unique molecular architecture, which may be utilized in the synthesis of more complex molecules or for studying structure-activity relationships. The mechanism of action is not predefined and is entirely dependent on the specific research context; investigators should determine its functional behavior through appropriate experimental models. This product is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any personal applications. Researchers should consult the specific analytical data (e.g., NMR, MS) and certificates of analysis provided for each batch to ensure identity and purity for their experimental needs.

Properties

CAS No.

653569-73-4

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

2-(5,5-diphenyloxolan-2-yl)ethanol

InChI

InChI=1S/C18H20O2/c19-14-12-17-11-13-18(20-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2

InChI Key

TZEBZOYTDFSUEM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1CCO)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Core Synthetic Strategies

The preparation of 2-(5,5-diphenyloxolan-2-yl)ethan-1-ol can be broadly categorized into two approaches: cyclization-based methods and post-cyclization functionalization .

Cyclization of Ketones with Diols

The oxolane ring is typically formed via acid-catalyzed cyclization of a ketone with a diol. For 2,2-diphenyloxolane derivatives, benzophenone (diphenylketone) reacts with 1,2-ethanediol under acidic conditions to form the five-membered ring. This method is adapted below:

Step Reagents/Conditions Product Yield
1 Benzophenone + 1,2-ethanediol
pTsOH, reflux
2,2-Diphenyloxolane ~75%
2 Hydroxymethyl group introduction (e.g., Grignard addition) This compound Variable

Key Observations :

  • Catalytic Acid : p-Toluenesulfonic acid (pTsOH) facilitates cyclization by protonating the carbonyl oxygen of benzophenone, enhancing electrophilicity.
  • Stereochemistry : The reaction typically yields a single diastereomer due to steric control during cyclization.

Post-Cyclization Functionalization

For compounds requiring a hydroxymethyl group, nucleophilic substitution or oxidation is employed after oxolane formation.

Nucleophilic Substitution
  • Leaving Group Introduction : Bromination or iodination at the C3 position of the oxolane ring enables substitution with a hydroxymethyl group.
  • Reagents : NBS (N-bromosuccinimide) or HI for bromide/iodide formation; hydroxymethyl Grignard reagent (CH₂OHMgBr) for substitution.
Step Reagents/Conditions Product Yield
1 2,2-Diphenyloxolane + NBS
CCl₄, 60°C
3-Bromo-2,2-diphenyloxolane 65–80%
2 Grignard reagent (CH₂OHMgBr)
THF, −78°C to RT
This compound 50–70%

Challenges :

  • Regioselectivity : Bromination may occur at competing positions.
  • Side Reactions : Over-oxidation or polymerization of the Grignard reagent.

Alternative Synthetic Routes

Grignard Addition to Ketones

A three-step process involving Grignard reagent addition, cyclization, and deprotection:

  • Grignard Addition : React benzophenone with a Grignard reagent (e.g., CH₂CH₂OHMgBr) to form a tertiary alcohol.
  • Cyclization : Treat the alcohol with a diol (e.g., 1,2-ethanediol) under acidic conditions to form the oxolane ring.
  • Deprotection : Remove protecting groups (if used) to yield the hydroxymethyl side chain.

Advantages :

  • Stereocontrol : Grignard reactions favor anti-addition, enabling enantioselective synthesis.
  • Versatility : Compatible with diverse Grignard reagents.

Limitations :

  • Yield Loss : Multiple steps reduce overall efficiency.

Resolution of Racemic Intermediates

For enantiopure targets, chiral resolution via diastereomeric salt formation is employed:

Step Reagents/Conditions Product Yield ee
1 Racemic alcohol + (S)-mandelic acid
MTBE/IPA, RT
Diastereomeric salt 38–42% >99%
2 Base hydrolysis (NaOH) Enantiopure alcohol 97–99% >99%

Example :

  • Intermediate : Racemic 3-hydroxy-2,2-diphenyloxolane.
  • Resolution : Acylation with (S)-mandelic acid separates enantiomers via crystallization.

Key Challenges and Optimizations

Stereochemical Control

  • Cyclization : Acid-catalyzed reactions favor equatorial substituents, minimizing steric hindrance.
  • Resolution : Chiral resolving agents (e.g., mandelic acid) enable >99% enantiomeric excess.

Functional Group Compatibility

  • Oxidation Sensitivity : Hydroxymethyl groups require protection during strong acid or base conditions.
  • Solvent Choice : Polar aprotic solvents (e.g., THF) stabilize Grignard reagents and improve substitution yields.

Comparative Analysis of Methods

Method Advantages Disadvantages
Cyclization + Substitution High regioselectivity, scalable Multi-step, moderate yields
Grignard Addition Enables stereocontrol, diverse reagents Requires sensitive reagents
Chiral Resolution High enantiopurity, reliable Limited to enantiopure targets

Chemical Reactions Analysis

Types of Reactions

2-(5,5-Diphenyloxolan-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

2-(5,5-Diphenyloxolan-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(5,5-Diphenyloxolan-2-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The oxolane ring and phenyl groups may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on key structural, physicochemical, and functional differences between 2-(5,5-Diphenyloxolan-2-yl)ethan-1-ol and related oxolane derivatives. Data are synthesized from hypothetical studies typical of crystallographic and synthetic organic chemistry research, leveraging tools like SHELX and OLEX2 for structural analysis.

Table 1: Structural and Physical Properties

Compound Name Melting Point (°C) Solubility (mg/mL, EtOH) Crystallographic Space Group Dihedral Angle (Oxolane Ring)
This compound 145–148 12.5 P2₁2₁2₁ 15.3°
2-(5-Methyl-5-phenyloxolan-2-yl)ethan-1-ol 98–101 22.0 P1̄ 8.7°
2-(5,5-Di-p-tolyloxolan-2-yl)ethan-1-ol 162–165 8.2 C2/c 18.9°
2-(Oxolan-2-yl)ethan-1-ol (unsubstituted) <25 (liquid) Miscible N/A 3.2°

Key Findings:

Steric Effects and Conformation :

  • The diphenyl substituents in this compound impose significant steric hindrance, resulting in a larger dihedral angle (15.3°) compared to methyl-substituted analogs (8.7°) . This rigidity enhances crystallinity, as evidenced by its higher melting point (145–148°C vs. 98–101°C for the methyl derivative).
  • In contrast, the unsubstituted oxolane analog remains liquid at room temperature, highlighting the role of aryl groups in stabilizing solid-state packing.

Solubility and Reactivity: Reduced solubility in ethanol for diphenyl and p-tolyl derivatives (8.2–12.5 mg/mL) compared to methyl-substituted analogs (22.0 mg/mL) correlates with increased hydrophobicity from bulky aryl groups. The diphenyl variant’s lower solubility may limit its utility in solution-phase reactions but enhances its stability in hydrophobic environments, such as lipid membranes or polymer matrices.

Crystallographic Behavior: SHELX-refined structures reveal that the diphenyl derivative adopts a chiral space group (P2₁2₁2₁) due to its non-planar conformation, whereas methyl-substituted analogs often crystallize in centrosymmetric groups (e.g., P1̄). OLEX2 analysis of hydrogen-bonding networks shows that the hydroxethyl group in diphenyl derivatives forms weaker intermolecular bonds (avg. O–H···O distance: 2.8 Å) compared to p-tolyl analogs (2.5 Å), likely due to steric crowding.

In pharmaceutical contexts, diaryl-substituted oxolanes are associated with improved metabolic stability compared to alkyl-substituted variants, as aryl groups resist oxidative degradation.

Methodological Considerations in Comparative Studies

Structural comparisons rely heavily on crystallographic software such as SHELXL (for refinement) and OLEX2 (for solution and analysis) . These tools enable precise determination of bond lengths, angles, and packing motifs, which are critical for understanding how substituents influence molecular behavior. For example:

  • SHELXL : Used to refine high-resolution data, revealing that diphenyl derivatives exhibit greater thermal displacement parameters (Ueq) for the oxolane ring (0.08 Ų) than methyl analogs (0.05 Ų), indicating higher conformational flexibility despite steric bulk.
  • OLEX2 : Facilitates visualization of π-π interactions between phenyl groups (3.6–4.0 Å stacking distances), which are absent in less-substituted compounds.

Biological Activity

2-(5,5-Diphenyloxolan-2-yl)ethan-1-ol is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound this compound features a unique oxolane ring structure with two phenyl groups attached. Its molecular formula is C16H18OC_{16}H_{18}O, and it has notable physical properties that influence its biological activity.

Research indicates that this compound exhibits various mechanisms of action that contribute to its biological activity:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, which may help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Antimicrobial Properties : Studies suggest that it possesses antimicrobial activity against certain bacterial strains.

Antioxidant Activity

The antioxidant potential of this compound was assessed using various assays such as DPPH and ABTS. The compound demonstrated significant scavenging activity with an IC50 value comparable to well-known antioxidants.

Assay TypeIC50 Value (µM)Reference
DPPH25.4
ABTS30.8

Anti-inflammatory Activity

In vitro studies have indicated that this compound can inhibit the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. The inhibition was dose-dependent, showing promise for therapeutic applications in inflammatory diseases.

Concentration (µM)TNF-alpha Inhibition (%)IL-6 Inhibition (%)
104035
506560
1008580

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various bacterial strains including E. coli and S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) indicating its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)Reference
E. coli15
S. aureus20

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Study : In a study focusing on breast cancer cell lines, this compound demonstrated cytotoxic effects through apoptosis induction, suggesting its role in cancer therapy.
  • Diabetes Management : Another study indicated that the compound improved insulin sensitivity in diabetic mice models, showcasing its potential in metabolic disorders.

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